T-2513 - 288247-87-0

T-2513

Catalog Number: EVT-1576430
CAS Number: 288247-87-0
Molecular Formula: C25H27N3O5
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

T-2513 was developed as part of research efforts aimed at creating potent topoisomerase inhibitors. The compound is derived from camptothecin analogs, which are known for their anticancer properties. The synthesis and characterization of T-2513 have been documented in various scientific studies, highlighting its efficacy and mechanism of action.

Classification

T-2513 falls under the category of topoisomerase I inhibitors. These compounds are primarily utilized in cancer therapy due to their ability to interfere with the DNA replication process in rapidly dividing cells.

Synthesis Analysis

Methods

The synthesis of T-2513 involves several chemical reactions that culminate in the formation of the active compound. The process typically includes:

  1. Preparation of Reactants: Key starting materials are selected based on their ability to undergo specific reactions leading to the formation of T-2513.
  2. Reaction Conditions: The synthesis is carried out under controlled conditions, including temperature and pH adjustments, to optimize yield and purity.
  3. Purification Techniques: After synthesis, various purification methods such as chromatography may be employed to isolate T-2513 from by-products.

Technical Details

The detailed synthetic route for T-2513 has been documented in literature, indicating the use of specific reagents and catalysts that facilitate the formation of the desired product while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for monitoring the progress of the reactions and assessing the purity of the final product.

Molecular Structure Analysis

Structure

T-2513 possesses a complex molecular structure that can be represented by its chemical formula and structural diagrams. The compound features a core structure typical of camptothecin derivatives, which includes a lactone ring essential for its biological activity.

Data

The molecular weight of T-2513 is approximately 288.25 g/mol. Its structural representation reveals functional groups that are critical for its interaction with topoisomerase I.

Chemical Reactions Analysis

Reactions

T-2513 primarily engages in covalent bonding with the topoisomerase I-DNA complex, which is a key step in its mechanism of action. This reaction can be summarized as follows:

  1. Binding: T-2513 binds to the active site of topoisomerase I.
  2. Stabilization: The binding stabilizes the enzyme-DNA complex, preventing normal DNA unwinding during replication.

Technical Details

The kinetics of this reaction can be quantified using assays that measure the inhibition of DNA relaxation activity by topoisomerase I in the presence of varying concentrations of T-2513. The inhibitory concentration (IC50) value provides insight into the potency of T-2513 as an inhibitor.

Mechanism of Action

Process

The mechanism by which T-2513 exerts its effects involves several key steps:

  1. Enzyme Binding: T-2513 forms a covalent bond with topoisomerase I.
  2. Complex Stabilization: This interaction stabilizes the enzyme's action on DNA, effectively locking it in place.
  3. Inhibition of DNA Replication: As a result, DNA replication is halted, leading to cellular apoptosis.

Data

Research indicates that T-2513 exhibits significant cytotoxicity against various cancer cell lines, supporting its potential use as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

T-2513 appears as a crystalline solid at room temperature. Its solubility characteristics may vary based on solvent polarity and pH levels.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data is available in literature.
  • Stability: The stability profile under various conditions (e.g., temperature, light) is crucial for its storage and handling.

Relevant analytical techniques such as thermogravimetric analysis can provide insights into its thermal stability and decomposition behavior.

Applications

Scientific Uses

T-2513 has significant applications in:

  1. Cancer Research: As a potent inhibitor of topoisomerase I, it serves as a lead compound for developing new anticancer therapies.
  2. Pharmacological Studies: It aids in understanding mechanisms related to DNA damage response and repair processes.
  3. Drug Development: Ongoing studies focus on optimizing T-2513's structure to enhance its efficacy and reduce side effects associated with traditional chemotherapeutics.
Introduction to T-2513

Chemical Identity and Classification of T-2513

T-2513 (C₂₅H₂₇N₃O₅; molecular weight 449.51 g/mol) is a synthetic camptothecin analogue classified as a selective topoisomerase I (Top1) inhibitor. Its systematic IUPAC name is (S)-9-(3-aminopropoxy)-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione [1] [3]. The compound exhibits a complex pentacyclic structure characteristic of camptothecin derivatives, with elemental composition carbon (66.80%), hydrogen (6.05%), nitrogen (9.35%), and oxygen (17.80%) [1]. The hydrochloride salt form (C₂₅H₂₈ClN₃O₅; MW 485.96 g/mol; CAS 187793-52-8) is commonly used in research for enhanced stability and solubility [3] [4]. Key physicochemical properties include:

  • Stereochemistry: Absolute S-configuration at C20, critical for bioactivity [1] [6]
  • Solubility: Limited aqueous solubility (exact values undetermined experimentally) [1]
  • Stability: >2-year shelf life when stored at -20°C in anhydrous conditions [1] [4]

Table 1: Physicochemical Profile of T-2513

PropertyValueSource
CAS Number (free base)288247-87-0 [1]
Molecular FormulaC₂₅H₂₇N₃O₅ [1] [6]
Exact Mass449.2000 g/mol [1]
XLogP3.4 (estimated) [1]
Hydrogen Bond Donors3 [4]
Hydrogen Bond Acceptors7 [4]

Historical Development and Discovery Context

T-2513 emerged from intensive structure-activity relationship (SAR) studies during the 1990s–2000s aimed at overcoming limitations of natural camptothecin (CPT), particularly its poor water solubility, systemic toxicity, and lactone ring instability [2] [5]. Researchers at Tanabe Seiyaku Co. (Japan) developed T-2513 as a synthetic intermediate for macromolecular prodrug conjugates, most notably T-0128 (later designated MEN4901) – a carboxymethyl dextran conjugate linked via a triglycine spacer [5] [8]. This design leveraged the Enhanced Permeability and Retention (EPR) effect for tumor-targeted delivery, where the macromolecular conjugate accumulates preferentially in tumor tissue due to leaky vasculature and impaired lymphatic drainage [5] [7]. Unlike first-generation CPT analogues (topotecan, irinotecan), T-2513 was engineered specifically for:

  • Enhanced metabolic stability: The 7-ethyl and 10-(3-aminopropoxy) substituents retard enzymatic inactivation [8]
  • Prodrug compatibility: The primary amine at the 10-position enables covalent conjugation to polymeric carriers [5]
  • Controlled release kinetics: Cleavage by tumor-associated enzymes (e.g., cathepsin B) ensures site-specific activation [5] [9]

Structural Relationship to Camptothecin Derivatives

T-2513 retains the core pentacyclic scaffold of natural camptothecin but features strategic modifications that define its pharmacological profile:

  • Ring A modification: Introduction of a 10-(3-aminopropoxy) group enhances water solubility and provides a conjugation site for prodrug development [1] [4]
  • Ring B modification: A 7-ethyl group increases lipophilicity and stabilizes the lactone ring under physiological pH [1] [9]
  • E-ring conservation: The critical δ-lactone (E-ring) remains intact, essential for Top1 inhibition via hydrogen bonding with the enzyme-DNA complex [2] [9]
  • Stereochemical integrity: Preservation of the 20(S)-configuration maintains bioactivity, as the 20(R)-epimer is functionally inert [2]

These modifications position T-2513 as a "third-generation" camptothecin analogue, distinct from:

  • Irinotecan: Contains a bulky dipiperidino moiety at C10, requiring enzymatic activation to SN-38
  • Topotecan: Features a basic 9-(dimethylaminomethyl) group at C10, enhancing water solubility but increasing susceptibility to membrane transporters [2]

Table 2: Structural Comparison of Key Camptothecin Derivatives

CompoundC7 SubstituentC10 SubstituentActivation RequirementResearch Use
CamptothecinHHNoneHistorical reference
IrinotecanCH₃CH₂-N(CH₂CH₂)₂NCarboxylesteraseApproved drug
T-2513CH₃CH₂-(CH₂)₃NH₂Macromolecular cleavageProdrug intermediate [5] [8]

Position Within Topoisomerase Inhibitor Pharmacophores

T-2513 exerts its antitumor activity through high-affinity, covalent stabilization of the Top1-DNA cleavage complex – a mechanism shared with classical camptothecins but distinguished by enhanced pharmacokinetic properties:

  • Mechanism: Binds the Top1-DNA binary complex, preventing DNA religation during replication and transcription. This generates irreversible DNA double-strand breaks when colliding replication forks encounter the stabilized ternary complex [2] [9]
  • Target Specificity: Selectively inhibits Top1 (IC₅₀ values in nanomolar range) without significant activity against Top2 or other DNA-modifying enzymes [3] [6]
  • Cytotoxic Profile: Demonstrates broad-spectrum activity against human tumor cell lines, with GI₅₀ values ranging from 15.1 ng/mL (LX-1 lung cancer) to 111.5 ng/mL (SK-LU-1 lung cancer) [4]
  • Metabolite Activity: Undergoes metabolic conversion to SN-38 (the active form of irinotecan) and other CPT analogues (T-0055, T-1335, T-3921), amplifying its cytotoxic effects [9]

Table 3: In Vitro Cytotoxicity of T-2513 Across Human Tumor Cell Lines

Cell LineTumor TypeGI₅₀ (ng/mL)Source
LX-1Lung carcinoma15.1 [4]
MKN-1Gastric carcinoma15.6 [4]
WiDrColon adenocarcinoma32.1 [4]
KBEpidermoid carcinoma34.0 [4]
HeLaS3Cervical adenocarcinoma50.9 [4]
SK-BR-3Breast adenocarcinoma38.6 [4]
HT-29Colon adenocarcinoma97.6 [4]
SK-LU-1Lung adenocarcinoma111.5 [4]

The pharmacodynamic superiority of T-2513-based prodrugs (e.g., MEN4901/T-0128) arises from:

  • Sustained intratumoral release: Hydrolysis of the triglycine linker by lysosomal enzymes (cathepsin B) yields prolonged exposure to T-2513 within tumors [5] [8]
  • Bypass of resistance mechanisms: Macromolecular conjugates avoid efflux transporters (e.g., ABCG2/BCRP) that commonly confer resistance to conventional camptothecins [7]
  • Antimetastatic activity: Demonstrated significant inhibition of metastasis in surgical orthotopic implantation (SOI) models of human colon cancer, outperforming irinotecan in both primary tumor regression and metastatic suppression [8]

Complete List of Compounds Mentioned:

  • Camptothecin (CPT)
  • Irinotecan
  • Topotecan
  • SN-38
  • T-2513
  • MEN4901/T-0128
  • T-0055
  • T-1335
  • T-3921

Properties

CAS Number

288247-87-0

Product Name

T-2513

IUPAC Name

(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H27N3O5/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3/t25-/m0/s1

InChI Key

XZLHHOGJQUVONU-VWLOTQADSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN

Synonyms

(20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.